(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide, also known as CCPP, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. CCPP belongs to the class of compounds known as enamide derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair, and the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the suppression of angiogenesis (the growth of new blood vessels).
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide in laboratory experiments is its potent anti-tumor activity, which makes it a valuable tool for studying the mechanisms of cancer development and progression. However, one limitation of using (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide, including:
1. Further studies on the mechanism of action of (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide, particularly its effects on specific enzymes and signaling pathways involved in cancer growth and proliferation.
2. The development of new synthetic methods for (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide that are more efficient and cost-effective.
3. The evaluation of (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide in pre-clinical and clinical trials for the treatment of cancer and other diseases.
4. The exploration of potential drug combinations involving (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide and other anti-cancer agents, such as chemotherapy drugs or immunotherapies.
5. The investigation of (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide's potential as a diagnostic tool for cancer, such as in the development of imaging agents or biomarkers.
In conclusion, (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is a synthetic compound with promising potential for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde with 3-methoxy-4-pentoxybenzaldehyde in the presence of potassium carbonate and acetonitrile, followed by the addition of propargyl bromide and sodium hydride. The resulting product is then treated with hydrochloric acid and purified by column chromatography to obtain (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide in high yield and purity.
Scientific Research Applications
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic properties in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer, as (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been found to exhibit potent anti-tumor activity in vitro and in vivo. In addition, (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of a range of diseases.
properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-5-11-28-20-10-9-16(13-21(20)27-2)12-17(15-24)22(26)25-19-8-6-7-18(23)14-19/h6-10,12-14H,3-5,11H2,1-2H3,(H,25,26)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUGSLBMFDFAU-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
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